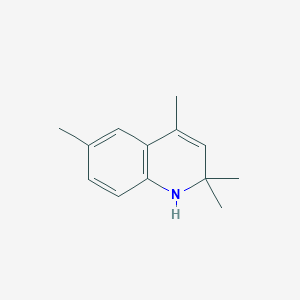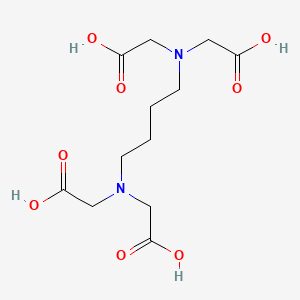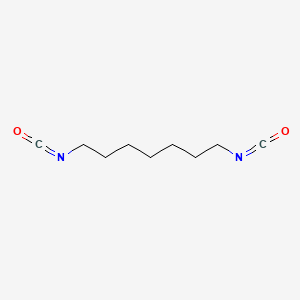
2,2,4,6-Tetramethyl-1,2-dihydroquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline is not well-documented in the available literature . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .Chemical Reactions Analysis
The chemical reactions involving 2,2,4,6-Tetramethyl-1,2-dihydroquinoline are not well-documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline are not well-documented in the available literature .Aplicaciones Científicas De Investigación
Photolysis and Proton Transfer Dynamics
- Photoaddition Reactions: 2,2,4,6-Tetramethyl-1,2-dihydroquinoline undergoes photolysis in various solvents, leading to the formation of different products. In water and methanol, it forms hydroxy- and methoxy-tetramethyl-tetrahydroquinoline, respectively. These compounds gradually revert to the original compound in the dark, indicating a reversible reaction process (Nekipelova et al., 1999).
- Ultrafast Excited State Proton Transfer: The dynamics of proton transfer in methanol solutions of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline have been explored using femtosecond and picosecond studies. This research helps in understanding the early events of photoinduced proton transfer between dihydroquinolines and solvents (Nekipelova et al., 2006).
Reaction Mechanisms in Different Solvents
- Solvent-Dependent Photolysis: The reaction of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline in binary methanol-pentane and methanol-acetonitrile mixtures shows different quantum yields of proton transfer and reactions of transient species, depending on the solvent composition. This highlights the solvent's role in photolysis and the associated reaction mechanisms (Nekipelova, 2010).
- Mechanism in Methanol: The photoinduced addition of methanol to 2,2,4,6-tetramethyl-1,2-dihydroquinoline follows a specific mechanism, which includes the formation of a carbocation and its reaction with methanol. This process showcases a classic example of nucleophilic addition in photochemistry (Nekipelova, 2002).
Applications in Organic Synthesis
- Synthesis of Dihydroquinolines: 2,2,4,6-Tetramethyl-1,2-dihydroquinoline is used in the synthesis of various dihydroquinoline derivatives, which are key intermediates in organic synthesis. These derivatives have wide applications in the preparation of complex molecules and in the study of reaction mechanisms (Theoclitou & Robinson, 2002).
Sensing and Detection Applications
- Detection of Iron Ions: A derivative of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline has been utilized in the synthesis of a cyanine dye, which acts as a selective sensor for ferric ions in an aqueous ethanolic solution. This application demonstrates the compound's utility in the field of chemical sensing and detection (Vijay et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,4,6-tetramethyl-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMCOYOYXVFCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C=C2C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303785 | |
| Record name | 2,2,4,6-tetramethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6-Tetramethyl-1,2-dihydroquinoline | |
CAS RN |
1810-78-2 | |
| Record name | NSC161577 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,4,6-tetramethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B3048680.png)








![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B3048698.png)



